Diisooctyl glutarate is an organic compound characterized by the molecular formula . It is a diester formed from glutaric acid and isooctanol, primarily utilized as a plasticizer. This compound enhances the flexibility, workability, and durability of materials, particularly in the production of polyvinyl chloride (PVC) and other polymers. Diisooctyl glutarate is recognized for its effective performance in various applications, making it a significant chemical in both industrial and scientific contexts .
Diisooctyl glutarate is classified under the category of esters, specifically as a diester due to its formation from two alcohol molecules and one dicarboxylic acid. The primary source for its synthesis is glutaric acid, which can be derived from natural sources or synthesized through various chemical processes. Its classification as a plasticizer places it within a broader group of compounds used to modify the physical properties of polymers and enhance their utility in diverse applications .
The synthesis of diisooctyl glutarate typically involves an esterification reaction between glutaric acid or its derivatives (such as dimethyl glutarate) and isooctanol. This reaction is generally catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and conducted under reflux conditions to facilitate the removal of water produced during the reaction.
Diisooctyl glutarate has a complex molecular structure characterized by:
The structure consists of two isooctanol chains attached to a central glutarate moiety, contributing to its properties as a plasticizer .
Diisooctyl glutarate can participate in several chemical reactions:
Diisooctyl glutarate acts primarily as a plasticizer by interspersing itself between polymer chains. This intercalation reduces intermolecular forces, resulting in increased flexibility and processability of materials like PVC. Compared to traditional phthalate plasticizers, diisooctyl glutarate exhibits lower toxicity profiles, making it a safer alternative for various applications .
These properties make diisooctyl glutarate suitable for various industrial applications where flexibility and durability are critical .
Diisooctyl glutarate finds extensive use across multiple fields:
Its versatility and lower toxicity compared to traditional phthalates contribute significantly to its adoption across these sectors .
Diisooctyl glutarate (DIOG) biosynthesis originates from sustainable microbial production of glutaric acid, primarily via engineered bacterial platforms. Corynebacterium glutamicum has emerged as a premier biocatalyst, with researchers achieving 65.6 g/L glutaric acid in 5L bioreactors through metabolic engineering of the davTDBA gene cluster from Pseudomonas putida. This pathway enables direct conversion of glucose to glutaric acid via L-lysine intermediate metabolism [1] [8]. Parallel advances in Escherichia coli engineering exploit the native lysine catabolism machinery through deletion of competing pathways and overexpression of cadA (lysine decarboxylase), patAD (putrescine transaminase), and gabTD (dehydrogenase) genes. This configuration yielded 54.5 g/L glutaric acid with 0.54 mol/mol glucose yield in fed-batch fermentation, establishing a robust platform for diisooctyl glutarate precursors [3] [8].
Pathway modularization proves critical for optimizing flux distribution. Researchers partitioned glutaric acid biosynthesis into three discrete modules:
This systematic approach reduced byproduct accumulation by 37% while enhancing carbon flux toward glutaric acid [1] [3]. In vitro enzymatic studies further validated thermodynamic feasibility, with the complete pathway from glucose to glutaric acid exhibiting a Gibbs free energy change (ΔG) of -96.7 kJ/mol, confirming the pathway's thermodynamic driving force [6].
Table 1: Microbial Platforms for Glutaric Acid Production
Host Strain | Engineering Strategy | Titer (g/L) | Yield (mol/mol) | Scale |
---|---|---|---|---|
C. glutamicum | davTDBA expression + dual-vector modules | 65.6 | 0.28 (glucose) | 5L bioreactor |
E. coli | Endogenous cadA-patAD-gabTD overexpression | 54.5 | 0.54 (glucose) | 2L bioreactor |
C. glutamicum GRLys1Δgdh | gabTDPp + ldhA/snaA/cgmA deletions | 25.0 | 0.17 (glucose) | Fed-batch |
Chemical synthesis of diisooctyl glutarate employs esterification protocols where bio-sourced or petrochemical glutaric acid reacts with isooctanol (2-ethylhexanol) under acid catalysis. Industrial processes utilize heterogeneous catalysts like titanium-doped zeolites or sulfonated carbon nanotubes, achieving >98% conversion at 160-180°C with 6:1 alcohol:acid molar ratios. Continuous reactive distillation configurations reduce reaction times to <2 hours while minimizing energy consumption by 30% compared to batch processes [2] [7].
Alternative non-oxidative pathways from glutamic acid have been patented, featuring hypophosphite-nitrite catalytic systems. This method involves:
Enzymatic esterification presents a sustainable alternative using immobilized lipases (Candida antarctica lipase B). Solvent-free systems operating at 70°C achieve 92% DIOG yield in 8 hours, with enzyme recyclability exceeding 15 batches. Process intensification via ultrasound irradiation (40kHz) enhances mass transfer, reducing reaction time to 3 hours while maintaining 90% conversion efficiency [7].
Glutarate pathway bottlenecks are addressed through multi-omics guided engineering. C. glutamicum strains overexpressing dihydrodipicolinate synthase (dapA) and aspartate kinase (lysCᴛ³¹¹ᴵ) variants overcome L-lysine feedback inhibition, increasing precursor pool by 3.2-fold. Deletion of glutamate dehydrogenase (gdh) in C. glutamicum redirects nitrogen toward transamination reactions in the glutaric acid pathway, boosting titers by 10% while reducing byproduct accumulation [8] [10].
Transport engineering resolves intermediate secretion issues. In E. coli, expression of ydcE (cadaverine transporter) and yhjV (5-aminovalerate transporter) increases intracellular intermediate availability by 70%, elevating glutaric acid flux. Simultaneous knockout of N-acetyltransferase (snaA) and cadaverine exporter (lysE) eliminates N-acetylcadaverine formation, preserving carbon flux toward glutarate [3] [8].
Flux balance analysis reveals that oxaloacetate depletion limits L-lysine biosynthesis. Engineered activation of the glyoxylate shunt via aceA overexpression and icd attenuation redirects carbon through isocitrate, increasing oxaloacetate supply by 2.3-fold. This intervention elevated glutaric acid yields to 0.70 mol/mol in production phase fermentation [3] [10].
Table 2: Metabolic Engineering Targets for Glutarate Precursor Enhancement
Engineering Target | Modification | Effect on Glutarate Production |
---|---|---|
L-lysine biosynthesis | dapA/lysCᴛ³¹¹ᴵ overexpression + thrB attenuation | 3.2x increase in precursor pool |
Nitrogen assimilation | gdh deletion + gltBD overexpression | 10% titer increase |
Intermediate transport | ydcE/yhjV expression + lysE deletion | 70% reduction in extracellular 5AVA |
Oxaloacetate supply | aceA overexpression + icd attenuation | 2.3x increase in OAA availability |
Oxygen transfer limitations emerge as primary bottlenecks during scale-up to 500L fermenters. While C. glutamicum achieves 65.6 g/L glutaric acid in 5L reactors with dissolved oxygen (DO) maintained at 30%, pilot-scale (500L) operations exhibit volumetric oxygen transfer coefficients (kLa) reductions of 40-60%, causing incomplete substrate conversion and decreasing titers to 56.0 g/L [1] [4]. Computational fluid dynamics modeling reveals impeller shear stress damage to microbial membranes at >100L scales, reducing cell viability by 25% during extended fed-batch runs.
Foaming control presents critical operational challenges due to surfactant properties of glutaric acid. Traditional chemical antifoams (polypropylene glycol) adsorb glutaric acid, reducing recovery yields by 15%. Novel mechanical foam-breakers with rotating discs achieve 90% foam suppression without product adsorption, but increase power consumption by 20% [1] [3]. Downstream processing intensification addresses purification hurdles through three-phase separation:
Metabolic heat generation escalates disproportionately in large reactors due to dehydrogenase-intensive reactions in glutaric acid pathways. Heat fluxes reach 75 kW/m³ in 500L vessels versus 25 kW/m³ in 5L systems, necessitating cascaded cooling systems that maintain 30°C despite 15°C temperature gradients across the vessel. These thermal management challenges contribute to 20% higher utilities consumption per kg glutaric acid produced at commercial scale [4] [8].
Table 3: Scale-Up Parameters for Glutaric Acid Fermentation
Parameter | 5L Scale | 500L Scale | Mitigation Strategy |
---|---|---|---|
Glutarate Titer (g/L) | 65.6 | 56.0 | Enhanced oxygen vectors (perfluorocarbons) |
Volumetric Productivity (g/L/h) | 1.37 | 0.32 | Impeller redesign (hydrofoil blades) |
Oxygen Transfer (kLa, h⁻¹) | 250 | 100 | Pressure cycling (0.5-1.5 bar) |
Cooling Load (kW/m³) | 25 | 75 | External loop heat exchangers |
Foam Volume (% reactor) | 15 | 40 | Mechanical foam-breakers + controlled feeding |
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